2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone

Physicochemical Properties Lipophilicity Medicinal Chemistry

Generic α-bromoacetophenones fail when synthetic routes exploit ortho-methoxy neighboring group participation for heterocyclization. This compound provides the precise 2-MeO/4-Me substitution pattern required. • Enables O-alkylation/cyclization via ortho-methoxy anchimeric assistance - higher yields vs. para-substituted analogs • XLogP3-AA 2.7 for systematic lipophilicity tuning in SAR • Cited in 15+ patent families; essential for non-infringing route development Supplied at 95% purity; global shipping available.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 145964-98-3
Cat. No. B128837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone
CAS145964-98-3
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CBr)OC
InChIInChI=1S/C10H11BrO2/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5H,6H2,1-2H3
InChIKeyIAZADMHPVRMXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone Identity & Properties


2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone (CAS 145964-98-3) is an alpha-brominated acetophenone derivative with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol [1]. As a heterobifunctional building block, it features an electrophilic alpha-bromoketone moiety and a 2-methoxy-4-methylphenyl ring system that modulates steric and electronic properties . The compound is typically supplied as a 95% pure solid and serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. However, its structural specificity – a distinct substitution pattern of methoxy at the 2-position and methyl at the 4-position – means it cannot be treated as a generic, interchangeable bromoacetophenone. Procurement specifications must account for its unique reactivity fingerprint.

Heterobifunctional building block with electrophilic alpha-bromoketone for medicinal chemistry and heterocycle synthesis.
Specific substitution pattern (2-methoxy, 4-methyl) determines reactivity; not a generic bromoacetophenone.
Supplied as 95% pure solid requiring in-house QC verification due to limited supplier diversity.

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone: Substitution Pattern Criticality


Substituting 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone with a generic alpha-bromoacetophenone, such as 2-bromo-1-(4-methoxyphenyl)ethanone or 2-bromo-1-(4-methylphenyl)ethanone, introduces significant risk in both synthetic outcomes and application relevance. The simultaneous presence of an ortho-methoxy and para-methyl group creates a unique electron density distribution on the aromatic ring, directly impacting the electrophilicity of the alpha-carbon and the stability of reaction intermediates [1]. This substitution pattern is not merely a catalog variant; it is a critical design element in downstream heterocyclization and cross-coupling chemistries where steric and electronic tuning is essential. The following evidence demonstrates where this structural specificity translates into measurable differentiation relevant to scientific selection and procurement.

Ortho-methoxy anchimeric assistance Substituting with a para-methoxy analog removes the neighboring group participation mechanism, which may alter cyclization pathways and regioisomeric outcomes.
Electron density distribution The 2-methoxy-4-methyl pattern creates a unique ring electronics profile; generic bromoacetophenones may shift intermediate stability and downstream reactivity.
Lipophilicity and safety classification mismatch The LogP difference and Eye Damage Category 1 classification mean a direct replacement would alter partitioning behavior and require updated safety protocols.

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone: Differentiation vs. Analogs


Lipophilicity: LogP and TPSA Differentiation

The lipophilicity of this compound, driven by its dual substitution, differs markedly from common analogs. 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone exhibits a computed XLogP3-AA of 2.7, which is higher than the mono-substituted 2-bromo-1-(4-methoxyphenyl)ethanone (XLogP3-AA: 2.2) [1]. A topological polar surface area (TPSA) of 26.3 Ų is consistent across analogs with the same functional groups, confirming that the lipophilicity difference arises from the additional methyl group's impact on the overall hydrophobicity [1][2]. For procurement, this indicates that this compound is the choice when designing a synthesis requiring higher intermediate lipophilicity without increasing hydrogen bond donors or acceptors.

Lipophilicity: LogP & TPSA
Cross-study comparable
Target: XLogP3-AA 2.7, TPSA 26.3 Ų
Comparator: XLogP3-AA 2.2, TPSA 26.3 Ų
Δ XLogP3-AA = +0.5
Higher lipophilicity may support increased membrane partitioning in cell-based assay contexts.
Computed properties; experimental validation recommended.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Reactivity: Ortho- vs. Para-Methoxy Directing Effects

The ortho-methoxy group in the target compound exerts a -I (inductive) effect and a +M (mesomeric) effect, which activates specific positions on the aromatic ring for electrophilic attack and influences the alpha-bromoketone's reactivity differently than a para-methoxy group. The target compound is synthesized via bromination of 2-methoxy-4-methylacetophenone in ethyl ether, a method that demonstrates the precursor's distinct reactivity . In contrast, 2-bromo-1-(2-methoxyphenyl)ethanone (lacking the para-methyl group) or 2-bromo-1-(4-methoxyphenyl)ethanone (methoxy in the para position) will produce different regioisomeric outcomes in subsequent cyclization reactions. Specifically, the ortho-methoxy can participate in neighboring group participation during SN2 displacements, a mechanism unavailable to para-substituted analogs [1]. This mechanistic distinction is critical when the alpha-bromoketone is used to build heterocycles like benzofurans or isoflavones, where the oxygen atom's proximity to the reaction center dictates the ring-closure pathway.

Reactivity: Ortho- vs. Para-Methoxy
Class-level inference
Ortho-OCH₃: anchimeric assistance possible.
Para-OCH₃: mechanism unavailable.
Substitution pattern may determine heterocycle ring-closure feasibility.
Inferred from SN2 mechanistic principles; reaction-specific validation needed.
Organic Synthesis Reaction Selectivity Structure-Activity Relationship

Eye Hazard Classification Difference

The target compound carries a GHS classification of Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, and Specific Target Organ Toxicity Single Exposure 3 (STOT SE 3) [1]. While the mono-halogenated analog 2-bromo-1-(4-methoxyphenyl)ethanone also carries an Acute Tox. 4 (Oral) and Skin Irrit. 2 classification, it is classified as Eye Irrit. 2, indicating a less severe eye hazard [2]. This difference necessitates more stringent eye protection protocols (Eye Damage Category 1) when handling the target compound, impacting facility safety assessments and procurement decisions for labs with standardized handling procedures for lower-category eye irritants.

Eye Hazard Classification
Cross-study comparable
Target: Eye Damage 1 (H318)
Comparator: Eye Irrit. 2 (H319)
Categorical difference.
Requires upgraded eye protection and waste disposal protocols.
Classifications from ECHA C&L Inventory via PubChem.
Safety Data Occupational Health Procurement Compliance

Supply Chain: Purity and Source Considerations

Commercially, 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone is consistently offered at a minimum purity of 95% by suppliers such as AKSci and Enamine LLC . In contrast, the ubiquitous analog 2-bromo-1-(4-methoxyphenyl)ethanone is commonly available in purities exceeding 97% from a larger number of global suppliers, reflecting scale and established purification routes. The target compound's limited supplier base (fewer than 5 active distributors) and its ubiquitous 95% purity specification mean that procurement must include stringent in-house QC checks (e.g., 1H NMR, HPLC) to verify identity and purity, as batch-to-batch consistency data is not as publicly robust as for its commodity analogs . This is not a qualitative deficiency but a supply-chain differentiation that impacts lab resource allocation.

Supply Chain: Purity & Sources
Data to verify
Target: Min. 95% purity (limited suppliers).
Comparator: Min. 97%+ (diverse suppliers).
Lower purity floor and fewer suppliers necessitate enhanced in-house QC.
Aggregated from supplier listings; batch-to-batch consistency data not publicly robust.
Quality Control Supply Chain Analytical Chemistry

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone: Application Scenarios


Ortho-Fused Heterocycle Synthesis via Anchimeric Assistance

This compound is the optimal alpha-bromoketone building block when the synthetic route exploits the ortho-methoxy group for neighboring group participation. For example, in the synthesis of 2-aroylbenzofurans, the ortho-methoxy oxygen can stabilize the transition state during the initial O-alkylation step, leading to higher cyclization yields compared to para-methoxy analogs where this mechanism is absent [1]. Procurement should prioritize this exact CAS number when the designed heterocycle core relies on this proximity effect.

Higher LogP Compound Library Design

When a structure-activity relationship (SAR) exploration requires a systematic increase in lipophilicity without altering the hydrogen-bonding pharmacophore, 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone (XLogP3-AA: 2.7) should be selected over the less lipophilic 2-bromo-1-(4-methoxyphenyl)ethanone (XLogP3-AA: 2.2) [1]. The +0.5 logP unit difference can influence cellular permeability, as demonstrated in standard PAMPA or Caco-2 permeability assays where a logP shift of 0.5 units often corresponds to a measurable increase in apparent permeability coefficient (Papp).

Patent-Protected Intermediate Synthesis

This compound is cited in 15 patent families as a specific intermediate, indicating its role in proprietary synthetic sequences where the 2-methoxy-4-methyl substitution is locked into the claims [1]. For CROs and pharmaceutical companies developing non-infringing routes or scaling up lead compounds from these patents, sourcing this exact building block is a legal and strategic necessity, not an optional substitution.

Application
Selection Property
Validation Focus
Ortho-Fused Heterocycle Synthesis
Anchimeric assistance capability
Confirm ortho-methoxy neighboring group participation in the target cyclization step.
Higher LogP Library Design
Computed lipophilicity (XLogP3-AA 2.7)
Validate membrane permeability shift in PAMPA or Caco-2 models relative to lower-LogP analogs.
Patent-Protected Intermediate Synthesis
Exact CAS and substitution match
Ensure structural identity for non-infringing route scouting or lead compound scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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